8-N-methylquinoline-5,8-diamine
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Overview
Description
8-N-methylquinoline-5,8-diamine is a chemical compound with the molecular formula C10H11N3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
8-N-methylquinoline-5,8-diamine can be synthesized through several methods. One common approach involves the reduction of nitroquinoline derivatives. For instance, the reduction of 3-nitroquinoline using stannous chloride dihydrate in ethanol can yield this compound . Another method involves the use of tin and indium chlorides as catalysts for the cyclization of N-propargyl aniline derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The use of stannous chloride dihydrate and indium powder in combination with hydrochloric acid solution is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
8-N-methylquinoline-5,8-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as stannous chloride dihydrate and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinoline-5,8-dione derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
8-N-methylquinoline-5,8-diamine has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-N-methylquinoline-5,8-diamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and proteins. This binding can influence various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
8-N-methylquinoline-5,8-diamine is unique due to its specific structure and properties. Similar compounds include:
Quinoline-5,8-diamine: Lacks the N-methyl group, resulting in different chemical properties.
8-N-ethylquinoline-5,8-diamine: Contains an ethyl group instead of a methyl group, leading to variations in reactivity and applications.
Quinoxaline derivatives: Structurally related but with different nitrogen positioning, affecting their chemical behavior.
Properties
IUPAC Name |
8-N-methylquinoline-5,8-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-12-9-5-4-8(11)7-3-2-6-13-10(7)9/h2-6,12H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKIOWVTEJNYBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=C(C=C1)N)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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